molecular formula C13H18N2O3S B2471149 6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline CAS No. 872108-15-1

6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2471149
CAS No.: 872108-15-1
M. Wt: 282.36
InChI Key: KAMNGGDTVUTTBV-UHFFFAOYSA-N
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Description

6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a morpholine ring attached to a sulfonyl group, which is further connected to a tetrahydroquinoline structure

Scientific Research Applications

6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Safety and Hazards

Morpholine-4-sulfonyl chloride is considered hazardous. It is known to cause irritation to the eyes, skin, nose, and respiratory system . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of morpholine with sulfonyl chloride under controlled conditions. One common method includes the use of sulfuryl chloride in acetonitrile, where morpholine is added slowly and the mixture is heated to reflux for 24 hours . Another method involves the use of hydrogen chloride, sodium hypochlorite, sulfur dioxide, and chlorine in dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined structural features of morpholine and tetrahydroquinoline, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(1,2,3,4-tetrahydroquinolin-6-ylsulfonyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c16-19(17,15-6-8-18-9-7-15)12-3-4-13-11(10-12)2-1-5-14-13/h3-4,10,14H,1-2,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMNGGDTVUTTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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